サリチルヒドロキサム酸

概要

説明

科学的研究の応用

サリチルヒドロキサム酸は、幅広い科学研究において応用されています。 化学では、メタラクラウンやその他の金属錯体を合成するための配位子として使用されます . 生物学では、植物、真菌、原生生物のミトコンドリア電子伝達鎖における代替酸化酵素の阻害剤として機能します . この阻害により、研究者は、代替酸化酵素経路の干渉を受けずにシトクロム経路を研究することができます。 医学では、サリチルヒドロキサム酸は尿路感染症の治療とトリパノソーマ殺傷剤として使用されます . さらに、タングステンとモリブデンの鉱石を選択的に回収するためのフロテーションプロセスで使用されています .

作用機序

サリチルヒドロキサム酸の作用機序は、ウレアーゼ酵素の阻害に関係しています。 この化合物は、酵素の活性部位に結合し、尿素の加水分解を阻害し、競合阻害により細菌の代謝を阻害します . 代替酸化酵素を持つ植物や他の生物では、サリチルヒドロキサム酸は酵素を通る電子の流れを遮断し、電子をシトクロム経路に強制的に通過させ、研究者は干渉を受けることなくその機能を観察することができます .

類似化合物の比較

サリチルヒドロキサム酸は、アセトヒドロキサム酸やベンゾヒドロキサム酸などの他のヒドロキサム酸と類似しています . それは、代替酸化酵素を阻害する能力と、メタラクラウンの合成における配位子としての使用においてユニークです . 他の類似の化合物には、アセトヒドロキサム酸(ウレアーゼ阻害剤としても使用される)や、フロテーションプロセスで使用されるベンゾヒドロキサム酸などがあります .

生化学分析

Biochemical Properties

Salicylhydroxamic acid plays a crucial role in biochemical reactions by acting as an enzyme inhibitor. It is a potent and irreversible inhibitor of the urease enzyme in various bacteria and plants. The molecule is structurally similar to urea but is not hydrolyzable by urease, which allows it to disrupt the bacteria’s metabolism through competitive inhibition . Additionally, salicylhydroxamic acid interacts with the alternative oxidase enzyme in the mitochondrial electron transport chain system of plants, fungi, and some protists, blocking the flow of electrons through this pathway . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the operation of the cytochrome pathway without the interference of the alternative oxidase activity.

Cellular Effects

Salicylhydroxamic acid has significant effects on various types of cells and cellular processes. In plants, it acts as an inhibitor of the alternative oxidase enzyme, leading to a decrease in ATP production by oxidative phosphorylation . This inhibition results in the accumulation of reactive oxygen species (ROS) and affects cell signaling pathways and gene expression. In bacteria, salicylhydroxamic acid disrupts the metabolism by inhibiting urease, leading to a reduction in the bacteria’s ability to hydrolyze urea . This disruption affects cellular metabolism and can lead to cell death. Additionally, salicylhydroxamic acid has been shown to enhance the NADH-oxidase activity in mitochondria and chloroplasts, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of salicylhydroxamic acid involves its binding interactions with biomolecules and enzyme inhibition. Salicylhydroxamic acid binds to the active site of the urease enzyme, preventing the hydrolysis of urea and disrupting the bacteria’s metabolism . In the mitochondrial electron transport chain, salicylhydroxamic acid inhibits the alternative oxidase enzyme, blocking the flow of electrons and reducing ATP production . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the cytochrome pathway’s operation without the interference of the alternative oxidase activity. Additionally, salicylhydroxamic acid has been shown to affect gene expression by altering the redox state of cells and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylhydroxamic acid can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that salicylhydroxamic acid can significantly inhibit mycelial growth, conidial germination, and enzyme activity in various fungi . These effects are observed over different time periods, indicating that the compound’s inhibitory effects can persist over time. Additionally, the degradation of salicylhydroxamic acid in laboratory settings can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .

Dosage Effects in Animal Models

The effects of salicylhydroxamic acid can vary with different dosages in animal models. Studies have shown that salicylhydroxamic acid can significantly inhibit the growth and enzyme activity of various pathogens at specific concentrations . At higher doses, the compound can exhibit toxic effects, leading to adverse reactions in animal models. For example, salicylhydroxamic acid has been shown to cause growth arrest in certain fungal species at high concentrations . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

Salicylhydroxamic acid is involved in various metabolic pathways, particularly in the inhibition of the alternative oxidase enzyme in the mitochondrial electron transport chain . This inhibition affects the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . Additionally, salicylhydroxamic acid can influence the metabolic flux and metabolite levels in cells by disrupting the normal operation of metabolic pathways. The compound’s interaction with urease also affects the urea hydrolysis pathway in bacteria, leading to a disruption in nitrogen metabolism .

Transport and Distribution

The transport and distribution of salicylhydroxamic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. In plants, salicylhydroxamic acid is transported to the mitochondria, where it inhibits the alternative oxidase enzyme . This localization is crucial for its inhibitory effects on the mitochondrial electron transport chain. Additionally, the compound’s distribution within cells can affect its accumulation and localization, influencing its overall biochemical effects .

Subcellular Localization

Salicylhydroxamic acid’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits the alternative oxidase enzyme and affects the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct salicylhydroxamic acid to specific compartments within the cell. Additionally, the compound’s localization in the mitochondria allows it to influence the redox state of the cell and affect cellular signaling pathways .

準備方法

サリチルヒドロキサム酸は、いくつかの方法で合成することができます。 一般的な合成経路の1つは、水酸化ナトリウムなどの塩基の存在下、サリチル酸とヒドロキシルアミン塩酸塩を反応させることを含みます . この反応は通常、穏やかな条件下で行われ、混合物を室温で数時間撹拌します。 工業生産方法では、相間移動触媒を使用して反応効率を高める場合があります .

化学反応の分析

サリチルヒドロキサム酸は、酸化、還元、置換反応を含む様々な化学反応を起こします。 鉄(III)、銅(II)、ニッケル(II)、亜鉛(II)などの金属イオンと錯体を形成することが知られています . これらの反応は、多くの場合、金属塩などの一般的な試薬を使用し、錯体形成を促進する条件下で行われます。 これらの反応から生成される主な生成物は、金属サリチルヒドロキサメート錯体であり、赤外分光法やUV-Vis分光法などの手法で特性評価されています .

類似化合物との比較

Salicylhydroxamic acid is similar to other hydroxamic acids, such as acetohydroxamic acid and benzohydroxamic acid . it is unique in its ability to inhibit the alternative oxidase enzyme and its use as a ligand in the synthesis of metallacrowns . Other similar compounds include acetohydroxamic acid, which is also used as a urease inhibitor, and benzohydroxamic acid, which is used in flotation processes .

生物活性

Salicylhydroxamic acid (SHA), also known as salicylhydroxamic acid (SHAM), is a compound of significant biological interest due to its diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity of SHA, including its mechanisms of action, applications in various fields, and relevant research findings.

SHA primarily functions as an irreversible inhibitor of the enzyme urease, which is crucial for the metabolism of certain bacteria and plants. By inhibiting urease, SHA disrupts the nitrogen metabolism in these organisms, leading to reduced growth and viability. This mechanism is particularly relevant in the treatment of urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus mirabilis .

In addition to its role as a urease inhibitor, SHA acts on the alternative oxidase (AOX) pathway in mitochondria. This pathway allows certain organisms, including Trypanosoma brucei, to bypass traditional electron transport mechanisms. SHA effectively blocks this pathway, forcing electrons through the cytochrome pathway and significantly reducing oxygen consumption in these organisms .

2.1 Antimicrobial Properties

SHA has been shown to possess notable antimicrobial activity against various pathogens. Research indicates that SHA can inhibit the growth of H. pylori, a bacterium associated with gastric ulcers and cancer. The combination of SHA with other antimicrobial agents, such as amoxicillin and carvacrol, has demonstrated enhanced efficacy in reducing biofilm formation and bacterial viability .

2.2 Anti-inflammatory Effects

SHA exhibits anti-inflammatory properties , which have been attributed to its ability to inhibit certain inflammatory mediators. Studies suggest that SHA's analgesic effects are more potent than those of acetylsalicylic acid (aspirin), making it a potential candidate for pain management therapies .

3. Case Studies

Several studies have highlighted the effectiveness of SHA in various applications:

- Urease Inhibition : A study demonstrated that SHA significantly reduces the formation of phosphate stones by inhibiting urease activity, which is critical in managing conditions like struvite stone formation in patients with recurrent urinary tract infections .

- Combination Therapies : Research on the combination of SHA with other antibiotics has shown promising results in treating resistant strains of bacteria. For instance, the SHA-amoxicillin combination exhibited synergistic effects against H. pylori, enhancing overall treatment efficacy .

4. Toxicity and Safety

While SHA is generally considered safe for use, some studies have reported potential toxicity at higher concentrations. For example, it was observed that SHA could inhibit fungal growth and affect enzymatic activities such as peroxidase and esterase in certain fungi . Therefore, careful consideration of dosage is essential when utilizing SHA therapeutically.

5. Conclusion

Salicylhydroxamic acid is a versatile compound with significant biological activity, particularly as an enzyme inhibitor and antimicrobial agent. Its mechanisms of action through urease inhibition and AOX pathway blockage make it valuable in treating infections caused by urease-producing bacteria and protozoa. Ongoing research continues to explore its potential applications in combination therapies and other areas.

特性

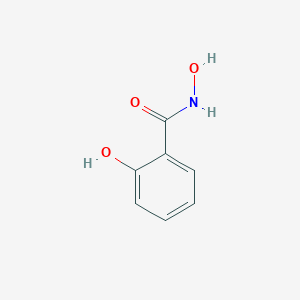

IUPAC Name |

N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBROZNQEVUILML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075365 | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylhydroxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-73-6 | |

| Record name | Salicylhydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。